2-Bromo-4-chloro-3,5-dimethylphenol
Overview
Description
2-Bromo-4-chloro-3,5-dimethylphenol is an organic compound with the molecular formula C8H8BrClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and two methyl groups attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-3,5-dimethylphenol can be synthesized through the bromination and chlorination of 3,5-dimethylphenol. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent, such as glacial acetic acid, at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or modified phenolic compounds.
Scientific Research Applications
2-Bromo-4-chloro-3,5-dimethylphenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Investigated for its potential therapeutic applications due to its antimicrobial activity.
Industry: Employed in the formulation of antimicrobial coatings, preservatives, and other industrial products.
Mechanism of Action
The antimicrobial activity of 2-Bromo-4-chloro-3,5-dimethylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cells, leading to increased membrane permeability and cell lysis. Additionally, it can interfere with the function of key enzymes, further inhibiting microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: Similar structure but with different halogenation pattern.
4-Chloro-3,5-dimethylphenol: Lacks the bromine atom but has similar antimicrobial properties.
2-Chloro-4,5-dimethylphenol: Different substitution pattern on the benzene ring
Uniqueness
2-Bromo-4-chloro-3,5-dimethylphenol is unique due to the presence of both bromine and chlorine atoms, which contribute to its enhanced antimicrobial activity compared to its mono-halogenated counterparts. The combination of these halogens with the methyl groups on the benzene ring provides a distinct chemical profile that is valuable in various applications .
Properties
IUPAC Name |
2-bromo-4-chloro-3,5-dimethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCAGICYXXBUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293366 | |
Record name | 2-Bromo-4-chloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38730-40-4 | |
Record name | 2-Bromo-4-chloro-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38730-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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